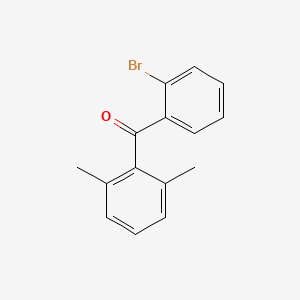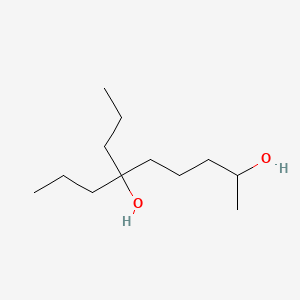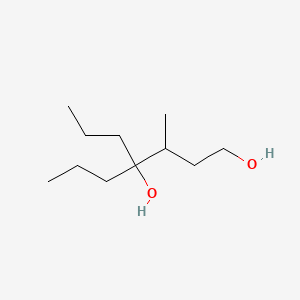
2,2-Difluoro-1-(4-pentylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(4-pentylphenyl)propan-1-one, also known as 4-pentylphenyl 2,2-difluoropropan-1-one, is a versatile organic compound. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. The compound is also used in the production of several polymers, such as poly(vinyl fluoride) and poly(vinyl chloride). It is an important intermediate for the production of fluorinated polymers and other fluorinated compounds.
Wirkmechanismus
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is an organic compound that is used in the synthesis of a variety of compounds. Its mechanism of action is based on the reaction of an alkyl halide with an alkoxide ion to form an ether. In this case, the reaction is between 2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneol and 2,2-difluoropropyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the ether.
Biochemical and Physiological Effects
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is an organic compound that is used in the synthesis of a variety of compounds. Its biochemical and physiological effects are largely unknown, as it is not used in any medical or therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is a versatile compound that has a wide range of applications in the laboratory. It is relatively easy to synthesize, and it is a stable compound that can be stored for extended periods of time. Furthermore, it is non-toxic and non-flammable, making it safe to use in the laboratory. However, it is a volatile compound, and it should be handled with care to avoid any potential hazards.
Zukünftige Richtungen
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is an important intermediate in the synthesis of a variety of compounds. It has a wide range of applications in the laboratory, and it is used in the synthesis of pharmaceuticals, agrochemicals, and materials. In the future, it could be used in the synthesis of new materials and compounds, such as polymers, fluorinated polymers, and other fluorinated compounds. It could also be used in the synthesis of new pharmaceuticals and agrochemicals. Furthermore, it could be used in the production of new biomedical materials and devices.
Synthesemethoden
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one is synthesized through a process known as the Williamson ether synthesis. This process involves the reaction of an alkyl halide with an alkoxide ion to form an ether. In this case, the reaction is between 2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneol and 2,2-difluoropropyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the ether. The reaction produces the desired product, 2,2-difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(2,2-Difluoro-1-(4-pentylphenyl)propan-1-oneyl)propan-1-one has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and materials. It is also used as a starting material in the production of several polymers, such as poly(vinyl fluoride) and poly(vinyl chloride). In addition, it is used as a precursor for the synthesis of fluorinated polymers and other fluorinated compounds. Furthermore, it is used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides.
Eigenschaften
IUPAC Name |
2,2-difluoro-1-(4-pentylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-3-4-5-6-11-7-9-12(10-8-11)13(17)14(2,15)16/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFLVOGTCYJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C(C)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1-(4-pentylphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














